Cas no 178928-58-0 (3-piperazin-1-ylbenzonitrile)

3-Piperazin-1-ylbenzonitrile is a versatile chemical intermediate featuring a benzonitrile core substituted with a piperazine moiety. This structure imparts significant utility in pharmaceutical and agrochemical synthesis, particularly as a building block for active compounds. The presence of both the nitrile and piperazine functional groups enhances reactivity, enabling further derivatization through nucleophilic substitution or condensation reactions. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse synthetic applications. The compound is often employed in the development of biologically active molecules, including CNS-targeting drugs, due to the piperazine ring's role in modulating pharmacokinetic properties. High purity grades ensure consistent performance in research and industrial processes.
3-piperazin-1-ylbenzonitrile structure
3-piperazin-1-ylbenzonitrile structure
Product Name:3-piperazin-1-ylbenzonitrile
CAS No:178928-58-0
MF:C11H13N3
MW:187.241021871567
MDL:MFCD06796181
CID:113011
PubChem ID:11480902
Update Time:2025-05-26

3-piperazin-1-ylbenzonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(3-Cyanophenyl)piperazine
    • 3-(1-Piperazinyl)benzonitrile
    • 3-(piperazin-1-yl)benzonitrile
    • 3-piperazin-1-ylbenzonitrile
    • Benzonitrile,3-(1-piperazinyl)-
    • 3-piperazinobenzonitrile
    • Benzonitrile, 3-(1-piperazinyl)- (9CI)
    • Benzonitrile, 3-(1-piperazinyl)-
    • PubChem18707
    • 3-cyano phenylpiperazine
    • 3-cyanophenyl piperazine
    • 1-(3cyanophenyl)-piperazine
    • 3-piperazin-1-yl-benzonitrile
    • LJUHEEFEADORHV-UHFFFAOYSA-N
    • 3-piperazin-1-ylbenzenecarbonitrile
    • AB4046
    • TR
    • BDBM50267214
    • AKOS009128713
    • SY007187
    • W-206259
    • FS-2101
    • MFCD06796181
    • EN300-27825
    • CHEMBL4099491
    • 178928-58-0
    • FT-0646961
    • Z247612578
    • CS-0067922
    • SCHEMBL249732
    • A812408
    • DTXSID80467213
    • 1-(3-Cyanophenyl)piperazine ,97%
    • XH1092
    • DB-017204
    • MDL: MFCD06796181
    • Inchi: 1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2
    • InChI Key: LJUHEEFEADORHV-UHFFFAOYSA-N
    • SMILES: N1(C2C=CC=C(C#N)C=2)CCNCC1

Computed Properties

  • Exact Mass: 187.11100
  • Monoisotopic Mass: 187.110947427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 39.1

Experimental Properties

  • Flash Point: 174.3℃
  • PSA: 39.06000
  • LogP: 1.36168

3-piperazin-1-ylbenzonitrile Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

3-piperazin-1-ylbenzonitrile Pricemore >>

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3-piperazin-1-ylbenzonitrile Production Method

Additional information on 3-piperazin-1-ylbenzonitrile

Introduction to 3-piperazin-1-ylbenzonitrile (CAS No. 178928-58-0)

3-piperazin-1-ylbenzonitrile, identified by the chemical identifier CAS No. 178928-58-0, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic aromatic nitrile derivative has garnered attention due to its structural uniqueness and potential biological activities. The compound features a benzene ring substituted with a piperazine moiety at the 3-position, linked to a nitrile group at the 1-position. This specific arrangement imparts unique electronic and steric properties, making it a valuable scaffold for medicinal chemistry investigations.

The 3-piperazin-1-ylbenzonitrile structure combines the versatility of the piperazine ring, known for its role in various bioactive molecules, with the electron-withdrawing nature of the nitrile group. This combination has been explored in the development of drugs targeting neurological disorders, infectious diseases, and other therapeutic areas. The compound’s ability to interact with biological targets through both hydrogen bonding and hydrophobic interactions makes it a promising candidate for further optimization.

In recent years, there has been a surge in research focusing on nitrile-containing heterocycles due to their diverse pharmacological profiles. 3-piperazin-1-ylbenzonitrile (CAS No. 178928-58-0) is no exception, with studies highlighting its potential in modulating enzyme activity and receptor binding. For instance, derivatives of this compound have been investigated for their effects on enzymes involved in metabolic pathways, suggesting applications in treating conditions such as diabetes and hyperlipidemia. The nitrile group’s reactivity also allows for further functionalization, enabling the synthesis of more complex derivatives with tailored properties.

The synthesis of 3-piperazin-1-ylbenzonitrile typically involves multi-step organic reactions, often starting from commercially available precursors such as piperazine and benzonitrile derivatives. Advanced synthetic methodologies have been employed to improve yield and purity, including palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations. These approaches have enabled the efficient production of high-quality material suitable for biological testing.

Beyond its pharmaceutical applications, 3-piperazin-1-ylbenzonitrile (CAS No. 178928-58-0) has shown promise in material science research. The compound’s unique electronic properties make it a candidate for use in organic electronics, such as light-emitting diodes (OLEDs) and photovoltaic cells. Additionally, its ability to form stable complexes with metals has led to investigations into its role as a ligand in catalytic systems.

Recent advancements in computational chemistry have further enhanced the understanding of 3-piperazin-1-ylbenzonitrile’s interactions with biological targets. Molecular docking studies have identified potential binding pockets on proteins relevant to neurological disorders, providing insights into how this compound might modulate disease pathways. These computational findings have guided experimental efforts, leading to the discovery of novel analogs with improved potency and selectivity.

The safety profile of 3-piperazin-1-ylbenzonitrile is another critical aspect that has been thoroughly examined. While preliminary studies suggest that the compound exhibits moderate solubility in organic solvents, its toxicity remains under investigation. Researchers are employing various in vitro assays to assess its potential effects on cell lines relevant to human health. These studies aim to establish safe dosage ranges and identify any potential side effects before moving to clinical trials.

In conclusion, 3-piperazin-1-ylbenzonitrile (CAS No. 178928-58-0) represents a fascinating compound with broad applications across pharmaceuticals and materials science. Its unique structural features and versatile reactivity make it a valuable tool for researchers seeking to develop new therapeutics and advanced materials. As our understanding of its properties continues to grow, so too does its potential to contribute to scientific and medical advancements.

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